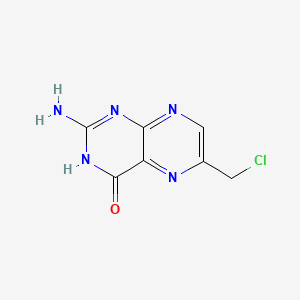

2-amino-6-(chloromethyl)-3H-pteridin-4-one

Description

Overview of Pteridine (B1203161) Chemical Space and Core Structures

Pteridines are a class of nitrogen-containing heterocyclic compounds characterized by a bicyclic core structure where a pyrimidine (B1678525) ring is fused to a pyrazine (B50134) ring. wikipedia.orgnumberanalytics.comorientjchem.org This fundamental scaffold, with the IUPAC name Pyrazino[2,3-d]pyrimidine, allows for a vast "chemical space" through the attachment of various functional groups at different positions on the rings. researchgate.net

The most common and biologically significant pteridines belong to a subclass known as pterins . Pterins are defined by a specific substitution pattern on the pteridine core: an amino group (-NH₂) at position 2 and a carbonyl (keto) group (=O) at position 4. mdpi.commdpi.com The general insolubility of the primary pterin (B48896) scaffold can make further chemical modification challenging, driving research into synthetic strategies to overcome this limitation. mdpi.comnih.gov

Beyond the basic pterin structure, further diversity arises from:

Substituents at the C6 and C7 positions: These can range from simple alkyl groups to more complex side chains. For example, folates (like folic acid) are conjugated pterins that possess a p-aminobenzoyl glutamate (B1630785) side chain attached at the C6 position. researchgate.netmdpi.com

The oxidation state of the pyrazine ring: Pterins can exist in fully oxidized, dihydro, and tetrahydro forms. Tetrahydropterins, such as tetrahydrobiopterin (B1682763) (BH4), are often the most biologically active forms, serving as critical redox cofactors in enzymatic reactions. mdpi.comnih.govnih.gov

Alternative core structures: Lumazines are another important class of pteridine derivatives, featuring carbonyl groups at both the C2 and C4 positions. researchgate.net

Due to their heteroaromatic nature, many pteridines exhibit fluorescence, a property that facilitates their detection and has led to their use as biological markers and in photonics research. mdpi.comnih.gov

Table 1: Properties of the Parent Pteridine Compound| Property | Value |

|---|---|

| Chemical Formula | C₆H₄N₄ wikipedia.org |

| Molar Mass | 132.126 g·mol⁻¹ wikipedia.org |

| Appearance | Yellow crystalline solid numberanalytics.com |

| Melting Point | 139.5 °C (283.1 °F; 412.6 K) wikipedia.org |

| Core Structure | Fused Pyrimidine and Pyrazine rings wikipedia.orgnumberanalytics.com |

Historical Development of Pteridin-4-one Derivatives in Chemical Research

The history of pteridine chemistry is rooted in natural product chemistry. The name "pteridine" itself is derived from the Greek word pteron, meaning "wing," a nod to the initial discovery of these compounds as pigments in the wings of butterflies and other insects in the late 19th and early 20th centuries. mdpi.combritannica.com

Late 1800s-Early 1900s: The first members of this group were isolated from butterfly wings, with compounds like xanthopterin (B1683600) being identified as yellow pigments. mdpi.combritannica.com In the mid-1920s, leucopterin (B1674811) was discovered in whiteflies. mdpi.comnih.gov

Mid-20th Century: The field expanded significantly with the discovery of the biological roles of pteridine derivatives beyond pigmentation. A pivotal moment came in 1958 when Seymour Kaufman discovered 5,6,7,8-tetrahydrobiopterin (BH4) and identified it as an essential enzymatic cofactor. mdpi.comnih.gov This discovery linked pteridine chemistry directly to metabolism and neurotransmitter synthesis. wikipedia.orgcambridge.org

Synthetic Methodologies: The development of synthetic routes, such as the Gabriel-Isay condensation, allowed chemists to create a wide variety of pteridine derivatives not found in nature. mdpi.com This involves the condensation of a 5,6-pyrmidinediamine with a 1,2-dicarbonyl compound. mdpi.com Another key method is the Viscontini reaction, which uses sugar-derived precursors to achieve regioselective synthesis. mdpi.com These methods paved the way for systematic studies of structure-activity relationships.

This historical progression from natural pigments to essential cofactors and versatile synthetic targets highlights the growing importance of pteridin-4-one derivatives in chemical and biological sciences.

Rationale for Focused Academic Inquiry into 2-amino-6-(chloromethyl)-3H-pteridin-4-one

The specific compound this compound is primarily of interest to the research community as a key synthetic intermediate. chemicalbook.com Its value stems from the presence of a reactive chloromethyl group (-CH₂Cl) at the C6 position of the pterin core.

The rationale for its use in focused academic inquiry includes:

A Versatile Synthetic Building Block: The chlorine atom in the chloromethyl group is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic substitution reactions. This allows for the straightforward introduction of a wide variety of other functional groups or larger molecular fragments at the C6 position.

Intermediate for Biologically Active Molecules: This compound serves as a crucial precursor in the laboratory synthesis of folic acid and its derivatives. chemicalbook.com Folic acid is an essential vitamin, and its analogs (like methotrexate) are important therapeutic agents. The ability to easily modify the C6 position is critical for creating these complex structures.

Overcoming Synthetic Hurdles: The pterin scaffold itself is often poorly soluble and relatively unreactive, which can complicate direct functionalization. mdpi.comnih.gov By using a pre-functionalized and reactive intermediate like this compound, chemists can bypass some of these challenges and more efficiently construct target molecules.

The compound is therefore not typically studied for its own direct biological effects, but rather as a pivotal tool for accessing other pteridine derivatives with significant biological or therapeutic properties.

Interdisciplinary Research Contexts for Pteridine Chemistry

The study of pteridines is inherently interdisciplinary, with implications across numerous scientific fields:

Biochemistry and Enzymology: Pterins, particularly in their reduced tetrahydro- forms, are indispensable cofactors for several classes of enzymes. Tetrahydrobiopterin (BH4) is essential for aromatic amino acid hydroxylases (involved in synthesizing neurotransmitters like dopamine (B1211576) and serotonin) and nitric oxide synthases (which produce the signaling molecule nitric oxide). mdpi.comwikipedia.orgcambridge.org Molybdopterin is another crucial pterin derivative that coordinates molybdenum to form the molybdenum cofactor (Moco), which is vital for the function of enzymes involved in carbon, nitrogen, and sulfur metabolism. mdpi.com

Medicinal Chemistry and Pharmacology: The pteridine scaffold is considered a "privileged scaffold" in drug discovery. orientjchem.org This is because its structure can be modified to interact with a wide range of biological targets. Pteridine derivatives are investigated for a multitude of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. orientjchem.org Furthermore, levels of certain pterins, such as neopterin (B1670844) and biopterin, are used as clinical biomarkers for monitoring immune system activation, oxidative stress, and various diseases, including cancer and neurological disorders. nih.govcambridge.org

Chemical Biology and Photonics: The unique electronic and photophysical properties of pteridines make them subjects of interest in chemical biology and materials science. mdpi.com Their natural fluorescence is exploited for detection and as biological probes. mdpi.com Research has also explored their role as photosensitizers, capable of generating singlet oxygen, which has potential applications in photodynamic therapy. mdpi.comnih.gov

Coordination Chemistry: The nitrogen atoms within the pteridine ring system and its various substituents can act as ligands, binding to metal ions. This interaction is fundamental to the function of the molybdenum cofactor and is also explored in the design of novel metal-based catalysts and materials. nih.govmdpi.com

The broad relevance of pteridines ensures that research into their synthesis, reactivity, and function continues to be a vibrant and collaborative area of scientific inquiry.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-(chloromethyl)-3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN5O/c8-1-3-2-10-5-4(11-3)6(14)13-7(9)12-5/h2H,1H2,(H3,9,10,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLTBATTVDKFEDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C2C(=O)NC(=NC2=N1)N)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Optimized Pathways for 2 Amino 6 Chloromethyl 3h Pteridin 4 One

Classical and Conventional Synthetic Routes to Pteridin-4-one Scaffolds

The foundational approach to pteridin-4-one synthesis is the Gabriel-Isay condensation, a well-established method in heterocyclic chemistry. This reaction typically involves the condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound. For the synthesis of 2-amino-4(3H)-pteridinone derivatives, the key precursor is 2,4,5-triamino-6-hydroxypyrimidine or its sulfate salt.

The general scheme for this classical synthesis is as follows:

Step 1: Nitrosation. 2,4-diamino-6-hydroxypyrimidine is treated with sodium nitrite in an acidic medium to yield 2,4-diamino-6-hydroxy-5-nitrosopyrimidine.

Step 2: Reduction. The nitroso group is then reduced to an amino group, forming 2,4,5-triamino-6-hydroxypyrimidine. Common reducing agents include sodium dithionite or catalytic hydrogenation.

Step 3: Cyclization. The resulting triaminopyrimidine is condensed with an appropriate α,β-dicarbonyl compound to form the pyrazine (B50134) ring of the pteridine (B1203161) scaffold.

Unsymmetrical dicarbonyl compounds can lead to the formation of isomeric products. For instance, the reaction of 2,4,5-triamino-6-hydroxypyrimidine with methylglyoxal can produce both the 6-methyl and the undesired 7-methyl isomers.

Contemporary Strategies for the Synthesis of 2-amino-6-(chloromethyl)-3H-pteridin-4-one

A closely related synthesis involves the reaction of 2,4-diamino-6-hydroxymethylpteridine with thionyl chloride at room temperature to produce 2,4-diamino-6-chloromethylpteridine hydrochloride. google.com A similar approach can be applied to the 2-amino-4-oxo analogue. The bromomethyl derivative is synthesized by treating the hydroxymethyl precursor with phosphorus tribromide. unito.it

Regioselective Synthesis Approaches

Achieving regioselectivity, particularly the exclusive or predominant formation of the 6-substituted isomer, is a critical aspect of pteridine synthesis. The condensation of 2,4,5-triamino-6-hydroxypyrimidine with 1,3-dihydroxyacetone is a key step in producing the 6-hydroxymethyl precursor. Control of the reaction pH is crucial for directing the cyclization to favor the desired 6-isomer over the 7-isomer. Carrying out the reaction at a pH between 1.0 and 2.5 has been shown to improve the regioselectivity for the 6-substituted product. google.com Another strategy to enhance regioselectivity in reactions with methylglyoxal involves the presence of a sulfite or bisulfite ion at a pH below 8.5, which almost exclusively yields the 6-substituted isomer. researchgate.net

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including pteridines. Microwave irradiation can significantly reduce reaction times for condensation and cyclization steps compared to conventional heating methods. nih.govfrontiersin.orgyoutube.com For example, a microwave-assisted Gabriel-Isay condensation has been reported to yield 6-substituted pterins regiospecifically with good yields and substantially reduced reaction times. nih.gov While specific microwave-assisted procedures for the synthesis of this compound are not extensively detailed in the available literature, the application of this technology to the synthesis of its precursors, such as the condensation of the triaminopyrimidine with dihydroxyacetone, is a promising area for process optimization.

Below is a comparative table illustrating the potential advantages of microwave-assisted synthesis over conventional methods for a generic pteridine synthesis step.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to days | Minutes to hours |

| Yield | Moderate to good | Often higher |

| Side Products | Can be significant | Often reduced |

| Energy Consumption | Higher | Lower |

Solid-Phase Synthesis Techniques for Pteridines

Solid-phase synthesis offers a streamlined approach for the preparation of pteridine libraries. This methodology involves attaching a pyrimidine (B1678525) precursor to a solid support, followed by the sequential addition of reagents to build the pteridine scaffold, and finally, cleavage from the resin to yield the final product. nih.gov A common strategy involves linking a pre-formed pyrimidine to a polystyrene resin through a thioether linkage. The pyrazine ring is then constructed, and the pteridine product is cleaved from the support. nih.gov This technique allows for efficient purification by simple filtration and washing of the resin-bound intermediates.

Precursor Chemistry and Starting Material Derivatives

The primary precursor for the synthesis of this compound is 2-amino-6-(hydroxymethyl)-3H-pteridin-4-one . This intermediate is synthesized by the regioselective condensation of 2,4,5-triamino-6-hydroxypyrimidine (or its sulfate salt) with 1,3-dihydroxyacetone .

The synthesis of 2,4,5-triamino-6-hydroxypyrimidine itself starts from more readily available pyrimidine derivatives. A typical route is as follows:

Guanidine nitrate and ethyl cyanoacetate are reacted to form 2,4-diamino-6-hydroxypyrimidine. prepchem.com

This is followed by nitrosation at the 5-position using sodium nitrite in an acidic medium to give 2,4-diamino-6-hydroxy-5-nitrosopyrimidine. prepchem.com

The nitroso group is then reduced to an amino group to yield 2,4,5-triamino-6-hydroxypyrimidine. This reduction can be achieved using sodium dithionite or through catalytic hydrogenation. prepchem.com The product is often isolated as its sulfate salt for improved stability.

Methodological Advancements in Reaction Efficiency and Purity Control in Pteridine Synthesis

Advances in synthetic methodology have focused on improving the efficiency and purity of pteridine synthesis. In the synthesis of the 6-hydroxymethyl precursor, slow and controlled addition of the dihydroxyacetone solution to the tetraaminopyrimidine salt at a low pH is a key factor in minimizing the formation of the 7-hydroxy isomer and other by-products. google.com

For the final chlorination step, the use of thionyl chloride provides a direct conversion of the hydroxymethyl group to the chloromethyl group. The reaction of 2,4-diamino-6-hydroxymethylpteridine with thionyl chloride proceeds efficiently at room temperature without the need for a catalyst or solvent. google.com

Advanced Chemical Reactivity and Mechanistic Transformations of 2 Amino 6 Chloromethyl 3h Pteridin 4 One

Chemical Reactivity of the Chloromethyl Moiety

The chloromethyl group attached to the pteridine (B1203161) ring is the most reactive site for many transformations, primarily acting as an electrophilic center.

Nucleophilic Substitution Reactions and Kinetics

The carbon atom of the chloromethyl group is highly susceptible to nucleophilic attack, leading to the displacement of the chloride ion. This reactivity is central to its use as a building block in organic synthesis. The reaction typically follows a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.org

The kinetics of these reactions are second-order, with the rate dependent on the concentration of both the pteridine substrate and the incoming nucleophile. libretexts.orglibretexts.org The general rate equation can be expressed as: Rate = k[pteridine-CH₂Cl][Nu⁻]

Studies on analogous systems, such as the reaction of 1-chloromethylnaphthalene with anilines, show that electron-releasing substituents on the nucleophile accelerate the reaction, while electron-withdrawing groups retard it. ias.ac.in This is consistent with the SN2 mechanism where the nucleophile's strength is a key factor in the rate-determining step. ias.ac.inmsu.edu The reaction rate is also influenced by the solvent, with polar aprotic solvents generally favoring the SN2 pathway by solvating the cation without strongly solvating the anionic nucleophile, thus enhancing its reactivity. zenodo.org

A variety of nucleophiles can be employed to displace the chloride, leading to a diverse array of 6-substituted pteridine derivatives. This is a common strategy for synthesizing complex molecules like folic acid and its analogues, where the chloromethyl (or the more reactive bromomethyl) derivative is reacted with the p-aminobenzoyl-L-glutamic acid moiety. google.com

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Product Structure (Illustrative) | Product Class | Reference |

|---|---|---|---|

| p-Aminobenzoyl-L-glutamic acid | Pteridine-CH₂-NH-Ph-CO-Glu | Folic Acid Analogues | google.com |

| Anilines | Pteridine-CH₂-NH-Ar | N-Arylmethyl Derivatives | ias.ac.in |

| Thiophenolates (ArS⁻) | Pteridine-CH₂-S-Ar | Thioether Derivatives | beilstein-journals.org |

| Alcohols (ROH) / Alkoxides (RO⁻) | Pteridine-CH₂-OR | Ether Derivatives | herts.ac.uk |

Electrophilic Reactions and Derivatization Potential

While the chloromethyl group's primary role is that of an electrophile, the term "electrophilic reactions" in this context can be misleading. The group itself does not typically act as an electrophile in the sense of attacking an electron-rich center. Instead, it is the target for nucleophiles. The derivatization potential lies almost exclusively in these nucleophilic substitution reactions.

However, one could consider reactions where the entire pteridine molecule, influenced by the chloromethyl group, participates in an electrophilic process. The electron-withdrawing nature of the chloromethyl group, combined with the inherent electron deficiency of the pteridine ring, deactivates the aromatic system towards electrophilic aromatic substitution. wikipedia.org Therefore, reactions involving electrophilic attack on the chloromethyl moiety itself are not a characteristic feature of its chemistry.

Radical Reaction Pathways

Radical reactions involving the chloromethyl group on pteridine systems are less common than nucleophilic substitutions but can be relevant under specific conditions, such as photolysis or in the presence of radical initiators. Homolytic cleavage of the carbon-chlorine bond can generate a pteridin-6-ylmethyl radical. This reactive intermediate could then participate in various radical processes, such as addition to unsaturated bonds or hydrogen atom abstraction. While specific studies on 2-amino-6-(chloromethyl)-3H-pteridin-4-one are scarce, radical trifluoromethylation reagents have been developed that operate through radical mechanisms, indicating the potential for such pathways in haloalkyl-substituted heterocycles. beilstein-journals.org

Reactivity Profile of the Pteridin-4-one Core

The pteridin-4-one ring system possesses its own distinct reactivity, influenced by the arrangement of its nitrogen atoms and functional groups.

Tautomerism and Isomerization Dynamics

Pteridin-4-ones, like the parent compound, exist in a dynamic equilibrium between different tautomeric forms. The primary tautomerism is the keto-enol type, involving the C4-oxo group and the adjacent N3-H. nih.gov The compound predominantly exists as the 4-oxo (keto) form, this compound.

Another significant tautomerism is the amino-imino equilibrium at the C2 position. The 2-amino form is generally more stable than the 2-imino tautomer. nih.gov Computational and experimental studies on related 2-aminopyrimidin-4-one systems confirm that in both solution and the solid state, the 3H-keto-amino tautomer is heavily favored. nih.govresearchgate.net The presence of water can facilitate proton transfer, lowering the energy barrier between tautomers, although the equilibrium still favors the more stable form. nih.gov

Table 2: Major Tautomeric Forms

| Tautomer Name | Description | Relative Stability | Reference |

|---|---|---|---|

| Keto-Amino (3H) | C4=O, N3-H, C2-NH₂ | Most Stable | nih.gov, researchgate.net |

| Enol-Amino | C4-OH, C2-NH₂ | Less Stable | nih.gov, nih.gov |

| Keto-Imino | C4=O, C2=NH | Less Stable | nih.gov |

Electrophilic and Nucleophilic Aromatic Substitution on the Pteridine Ring

The pteridine ring is an electron-deficient heteroaromatic system due to the presence of four nitrogen atoms. This makes it highly deactivated towards electrophilic aromatic substitution (SEAr). wikipedia.org Similar to pyridine, where electrophilic substitution is extremely slow, the pteridine nucleus resists attack by electrophiles. wikipedia.org Any potential electrophilic attack would require harsh conditions and would likely be directed by the existing substituents, although such reactions are not synthetically common for this class of compounds.

Conversely, the electron-deficient nature of the pteridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly if a good leaving group is present on the ring itself. herts.ac.uknih.gov While the chloromethyl group at C6 undergoes SN2 displacement, nucleophilic attack can also occur at the carbon atoms of the pteridine core, especially at the C7 position. herts.ac.uk For instance, 2-aminopteridine can undergo nucleophilic addition reactions at the C4 position. rsc.org In systems like 2,4-dichloropteridines, the chlorine atoms on the ring are readily displaced by nucleophiles. The reactivity of different positions on the pteridine ring towards nucleophiles is a key aspect of its chemistry, allowing for functionalization beyond the side chain. researchgate.net

Redox Chemistry and Electron Transfer Properties

The pterin (B48896) core of this compound is expected to be redox-active, a characteristic feature of the pteridine family of compounds. The electron-withdrawing nature of the chloromethyl group at the C6 position, coupled with the pyrimidinone ring system, likely influences the electron density of the pterin nucleus, thereby affecting its reduction and oxidation potentials.

In theory, the compound can undergo both reduction and oxidation reactions. Reduction would likely involve the pyrazine (B50134) ring of the pterin system. The specific redox potentials would be influenced by the solvent system and pH. While no specific experimental data for this compound is available, studies on related pterin derivatives suggest that electron transfer processes are fundamental to their biological and chemical activities. The presence of the amino group and the lactam function further complicates the redox behavior, potentially leading to complex multi-step electron and proton transfer processes.

Table 1: Theoretical Redox Properties of this compound (Note: This table is based on theoretical considerations and data for related compounds, as specific experimental data for the title compound is not available in the cited literature.)

| Process | Potential (V vs. SHE) | Mechanism | Notes |

|---|---|---|---|

| Oxidation | Unavailable | Likely involves the pterin ring system, potentially initiated at the amino group or the pyrazine nitrogen atoms. | The electron-withdrawing chloromethyl group would likely make oxidation more difficult compared to unsubstituted pterin. |

| Reduction | Unavailable | Expected to occur at the pyrazine portion of the pterin ring. | The potential would be sensitive to pH due to protonation of the nitrogen atoms. |

Controlled Chemical Degradation Studies (e.g., hydrolysis, photolysis)

The chemical stability of this compound is a critical aspect of its reactivity profile. Two primary degradation pathways are anticipated: hydrolysis and photolysis.

Hydrolysis: The chloromethyl group at the C6 position is a reactive site susceptible to nucleophilic attack by water. This hydrolysis reaction would be expected to yield the corresponding hydroxymethyl derivative, 2-amino-6-(hydroxymethyl)-3H-pteridin-4-one, and hydrochloric acid. The rate of this hydrolysis would be dependent on pH, temperature, and the presence of any catalysts. Under acidic conditions, the reaction may be accelerated due to protonation of the pterin ring, while under basic conditions, direct nucleophilic attack by hydroxide (B78521) ions would be the dominant mechanism.

Photolysis: Pterins are known to be photoreactive. Upon absorption of UV radiation, this compound could undergo a variety of photochemical reactions. The chloromethyl group could be a site for photolytic cleavage, potentially leading to the formation of a radical intermediate. Furthermore, the pterin ring itself is susceptible to photodegradation, which could involve cleavage of the heterocyclic rings. The specific photoproducts would depend on the wavelength of light used and the reaction environment (e.g., presence of oxygen).

Table 2: Predicted Degradation Products of this compound (Note: This table presents predicted products based on general chemical principles, as specific experimental data is not available in the cited literature.)

| Degradation Method | Predicted Major Product(s) | Reaction Conditions |

|---|---|---|

| Hydrolysis | 2-amino-6-(hydroxymethyl)-3H-pteridin-4-one, Hydrochloric acid | Aqueous solution, pH and temperature dependent. |

| Photolysis | Pterin ring cleavage products, 6-methylpterin derivatives (via radical intermediates) | UV irradiation, solvent and atmosphere dependent. |

Reaction Mechanism Elucidation via Spectroscopic and Kinetic Analysis

To fully understand the reaction mechanisms of this compound, a combination of spectroscopic and kinetic analyses would be essential.

Spectroscopic Analysis:

UV-Vis Spectroscopy: Changes in the UV-Vis absorption spectrum could be used to monitor the progress of reactions such as hydrolysis or photolysis. The pterin ring system has a characteristic chromophore, and any modification to the ring or its substituents would lead to a shift in the absorption maxima.

NMR Spectroscopy (¹H and ¹³C): NMR would be invaluable for identifying the structures of degradation products. For instance, in the hydrolysis reaction, the disappearance of the chloromethyl signal and the appearance of a hydroxymethyl signal in the ¹H and ¹³C NMR spectra would provide direct evidence for the transformation.

Mass Spectrometry (MS): MS techniques, such as ESI-MS or GC-MS, would be crucial for determining the molecular weights of reaction products and intermediates, helping to confirm their identities.

Kinetic Analysis: By monitoring the reaction progress over time using a technique like UV-Vis spectroscopy or HPLC, kinetic data could be obtained. This data would allow for the determination of reaction rates, rate constants, and the order of the reaction with respect to the reactants. For example, in a hydrolysis study, varying the concentration of the pteridine and the pH of the solution would reveal the dependence of the reaction rate on these parameters, providing insight into the mechanism.

Table 3: Hypothetical Spectroscopic and Kinetic Data for the Hydrolysis of this compound (Note: This table is a hypothetical representation of the type of data that would be collected in such a study, as specific experimental data is not available in the cited literature.)

| Analytical Technique | Parameter | Hypothetical Observation | Mechanistic Insight |

|---|---|---|---|

| UV-Vis Spectroscopy | λmax shift | Shift in absorption maximum from X nm to Y nm over time. | Indicates a change in the electronic structure of the chromophore. |

| ¹H NMR Spectroscopy | Chemical Shift (δ) | Disappearance of a singlet at ~4.7 ppm (CH₂Cl), appearance of a singlet at ~4.5 ppm (CH₂OH). | Confirms the conversion of the chloromethyl to a hydroxymethyl group. |

| Kinetic Analysis (HPLC) | Rate constant (k) | Rate increases with increasing pH in the basic range. | Suggests a bimolecular nucleophilic substitution mechanism involving hydroxide ions. |

Derivatization Strategies and Analog Synthesis of 2 Amino 6 Chloromethyl 3h Pteridin 4 One for Structure Reactivity Studies

Design Principles for Novel 2-amino-6-(chloromethyl)-3H-pteridin-4-one Analogs

The design of novel analogs of this compound is primarily guided by the goal of creating compounds with enhanced biological activity, improved selectivity, and favorable physicochemical properties. A key approach involves structure-based drug design, where analogs are engineered to interact with the specific binding sites of target enzymes, such as kinases. nih.gov This often entails preserving the core pteridine (B1203161) scaffold, which is crucial for establishing essential hydrogen bonding interactions within the enzyme's active site. nih.gov

Structure-activity relationship (SAR) studies play a critical role in identifying the structural motifs that contribute to the desired biological effects. nih.gov By systematically modifying different positions of the pteridinone ring and evaluating the resulting changes in activity, researchers can elucidate the key pharmacophoric features. For instance, in the development of kinase inhibitors, maintaining the 2-aminopyrimidine substructure is often essential for hinge-binding, a critical interaction for potent inhibition. rsc.org

Functionalization at the 6-Position (Chloromethyl Site)

The chloromethyl group at the C-6 position of 2-amino-3H-pteridin-4-one is a highly reactive site, making it an ideal handle for introducing a wide array of chemical diversity through nucleophilic substitution reactions. This functionalization is a cornerstone of analog synthesis, allowing for the exploration of a vast chemical space and the fine-tuning of the molecule's properties.

The displacement of the chloride ion by various aliphatic and aromatic nucleophiles allows for the synthesis of a diverse library of 6-substituted analogs. For example, reaction with alcohols or phenols can introduce alkoxy or aryloxy moieties, while reaction with thiols can yield alkylthio or arylthio derivatives. The introduction of different aryl groups at the 6-position has been shown to significantly influence the cytotoxic activity of pteridine derivatives. nih.gov

| Substituent at C-6 | Rationale for Introduction | Potential Impact on Activity |

| Alkyl chains | Modulate lipophilicity and steric bulk | Can influence membrane permeability and binding affinity |

| Phenyl ring | Introduce aromatic interactions (π-stacking) | Can enhance binding to aromatic residues in a target's active site |

| Substituted phenyl rings | Fine-tune electronic properties | Electron-donating or -withdrawing groups can modulate binding affinity and reactivity |

This table is generated based on established principles of medicinal chemistry and may not reflect specific experimental data for this compound.

The introduction of heterocyclic rings at the 6-position can significantly expand the structural and functional diversity of the parent compound. This can be achieved by reacting this compound with various heterocyclic amines, thiols, or alcohols. The resulting analogs can exhibit unique biological activities due to the ability of the heterocyclic moiety to engage in specific hydrogen bonding or other non-covalent interactions with biological targets. The synthesis of 6-aryl pteridines is a strategy employed in the development of dual-target inhibitors. nih.gov

The reactive chloromethyl group serves as a convenient attachment point for the conjugation of reporter groups, such as fluorescent dyes or biotin tags. These conjugates are invaluable tools for studying the cellular uptake, distribution, and target engagement of the parent compound. For instance, attaching a fluorescent probe allows for the visualization of the molecule's localization within cells using fluorescence microscopy.

Modifications of the Pteridin-4-one Core Structure

In addition to modifications at the 6-position, derivatization of the pteridin-4-one core itself offers another avenue for creating novel analogs with distinct properties.

The amino group at the N-2 position is a key functional group that can be subjected to various derivatization reactions, including acylation and alkylation.

Nitrogen Atom Substitutions (e.g., N-1, N-3, N-5, N-8)

The pteridine ring contains four nitrogen atoms, each with distinct electronic environments that influence their nucleophilicity and susceptibility to substitution. herts.ac.ukherts.ac.uk While direct substitution on the nitrogen atoms of this compound can be challenging due to the electron-deficient nature of the ring system and potential regioselectivity issues, various strategies have been developed for the broader class of pteridines. These methods often involve alkylation, acylation, or glycosylation reactions. The reactivity of the ring nitrogens can be modulated by the existing substituents on the pteridine core. For instance, the acidity of the N-3 proton allows for its substitution under basic conditions, while the pyrazine (B50134) nitrogens (N-5 and N-8) can also be targeted, sometimes through N-oxide intermediates to enhance reactivity. nih.gov

Table 1: Representative Strategies for Nitrogen Atom Substitution on the Pteridine Ring

| Position | Substituent Type | Reagents & Conditions | Resulting Structure |

|---|---|---|---|

| N-3 | Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃), DMF | 3-Alkyl-pteridine derivative |

| N-8 | Oxidation/Alkylation | m-CPBA (to form N-oxide), followed by Alkyl halide | 8-Alkyl-pteridine derivative |

| N-5 | Coordination | Metal salts (e.g., Rhodium complexes) | N-5 coordinated metal complex herts.ac.uk |

| N-1, N-3 | Methylation | Diazomethane | Mixture of N-1 and N-3 methylated products |

This table illustrates general strategies for N-substitution on the pteridine scaffold, which can be adapted for derivatives of this compound, potentially requiring protection of the reactive chloromethyl group.

Ring Fusion Chemistry and Expanded Pteridine Systems

Expanding the pteridine scaffold by fusing additional heterocyclic rings can lead to novel chemical entities with unique properties. This is often achieved through intramolecular cyclization of a suitably functionalized pteridine precursor or through intermolecular cycloaddition reactions. The 6-chloromethyl group of the parent compound is an ideal handle for introducing side chains that can subsequently participate in ring-forming reactions. For example, reaction with a bifunctional nucleophile could introduce a chain that cyclizes onto another part of the pteridine ring.

Common strategies include:

Intramolecular Cyclization: Condensation of 5,6-diaminopyrimidines with protected sugars can yield pyrano[3,2-g]pteridines, which are important in biological systems like the molybdenum cofactor. researchgate.net Similar strategies can be envisioned starting from a 6-functionalized pteridine.

Cycloaddition Reactions: The pteridine ring can participate as a component in cycloaddition reactions. For instance, intramolecular hetero-Diels-Alder reactions have been used to construct the pyrazine portion of the ring system, a strategy that can create complex fused structures. researchgate.net Furthermore, 1,3-dipolar cycloaddition reactions provide a route to C-6 carbon-substituted pterins, which can be adapted to build fused five-membered rings. acs.org

Table 2: Examples of Expanded Pteridine Systems via Ring Fusion Chemistry

| Synthetic Strategy | Fused Ring Type | Precursor Type | Resulting Expanded System |

|---|---|---|---|

| Viscontini Reaction | Pyran | 5,6-Diaminopyrimidine + Sugar | Pyrano[3,2-g]pteridine acs.orgresearchgate.net |

| Intramolecular Cyclization | Thiazole | 2-Thioxo-pteridinone + Chloroacetic acid | Thiazolo[2,3-b]pteridine researchgate.net |

| Intramolecular Cyclization | Triazole | 7-Hydrazinyl-dihydropteridinone + Orthoester | acs.orgmdpi.comwikipedia.orgTriazolo[3,4-f]pteridine herts.ac.uk |

Structure-Reactivity Relationship (SRR) Studies of Synthesized Analogs

Structure-Reactivity Relationship (SRR) studies are fundamental to understanding how the chemical structure of a molecule dictates its reactivity. For pteridine analogs derived from this compound, SRR studies investigate how modifications to the pteridine core or the C-6 substituent influence reaction outcomes, rates, and mechanisms. Key factors explored include the electronic properties of substituents, steric effects, and the resulting regio- and stereochemical control of reactions.

Impact of Substituent Electronic Properties on Reactivity

The inherent electron deficiency of the pteridine ring system makes it susceptible to nucleophilic attack. herts.ac.uk The reactivity of the ring and its substituents can be finely tuned by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at various positions.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups further decrease the electron density of the pteridine ring. This enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. An EWG can also increase the acidity of N-H protons, facilitating deprotonation and subsequent substitution reactions at nitrogen. The presence of EWGs can stabilize intermediates formed during nucleophilic substitution. orientjchem.org

This relationship can be quantified using the Hammett equation, which correlates reaction rates with substituent constants (σ) that reflect their electronic effects. libretexts.orgwikipedia.orgnih.govpharmacy180.com A positive reaction constant (ρ) indicates that the reaction is accelerated by EWGs, which is typical for nucleophilic reactions on the pteridine ring.

Table 3: Predicted Effect of Substituents on the Reactivity of the Pteridine Ring

| Substituent (at C-7) | Electronic Nature | Hammett Constant (σ_para) | Predicted Effect on Nucleophilic Attack at C-6 |

|---|---|---|---|

| -NO₂ | Strong EWG | +0.78 | Accelerates reaction |

| -Cl | Weak EWG | +0.23 | Mildly accelerates reaction |

| -H | Neutral | 0.00 | Baseline reactivity |

| -CH₃ | Weak EDG | -0.17 | Mildly decelerates reaction |

This table provides a qualitative prediction based on the general principles of electronic effects on aromatic systems.

Steric Hindrance and Conformational Effects on Reactivity

The size and spatial arrangement of substituents can have a profound impact on the reactivity of pteridine analogs.

Steric Hindrance: Bulky substituents near a reactive center can physically block the approach of a reagent, slowing down or completely preventing a reaction. acs.org For example, a large group at the C-7 position could hinder nucleophilic attack at the 6-chloromethyl group. Similarly, bulky groups on the nucleophile itself can decrease reaction rates. This effect is particularly important in enzyme-catalyzed reactions where the analog must fit into a specific active site.

Conformational Effects: Substituents can influence the preferred three-dimensional shape (conformation) of the molecule. For analogs with flexible side chains, certain substituents might favor a conformation where the reactive groups are either exposed or shielded. For instance, intramolecular hydrogen bonding involving a substituent could lock the side chain in a specific orientation, thereby affecting its accessibility and reactivity.

Table 4: Influence of Steric Effects on Pteridine Derivatization

| Position of Bulky Group | Reagent | Type of Reaction | Observed Effect |

|---|---|---|---|

| C-7 | Bulky Nucleophile | Sₙ2 at 6-chloromethyl | Decreased reaction rate acs.org |

| Nucleophile | 6-chloromethylpteridine | Sₙ2 at 6-chloromethyl | Decreased reaction rate |

Mechanistic Investigations of Biochemical Interactions of 2 Amino 6 Chloromethyl 3h Pteridin 4 One in Model Systems

Enzyme-Ligand Interaction Studies (In Vitro)

In vitro studies have been fundamental in elucidating the precise mechanisms of enzyme inhibition and binding by 2-amino-6-(chloromethyl)-3H-pteridin-4-one.

This compound functions as a time-dependent, irreversible inhibitor of sepiapterin reductase. The inhibition mechanism proceeds via a two-step process characteristic of affinity labels or mechanism-based inactivators. Initially, the compound reversibly binds to the enzyme's active site due to its structural similarity to the natural substrate, sepiapterin. Following this initial binding, a slower, irreversible covalent modification occurs, leading to the inactivation of the enzyme.

Kinetic analyses of rat sepiapterin reductase inactivation by this compound demonstrate saturation kinetics. This indicates the formation of a transient, non-covalent enzyme-inhibitor complex (E·I) prior to the irreversible inactivation step. The kinetic parameters for this interaction have been determined, quantifying the rate of inactivation and the inhibitor concentration required for half-maximal inactivation.

| Parameter | Value | Description |

|---|---|---|

| kinact (Maximal rate of inactivation) | 0.12 min-1 | The maximum rate at which the enzyme is inactivated at a saturating concentration of the inhibitor. |

| KI (Inhibitor concentration for half-maximal inactivation) | 1.8 µM | The concentration of the inhibitor that produces a half-maximal rate of inactivation, also reflecting the affinity of the initial non-covalent binding. |

The inhibitory activity of this compound is rooted in its ability to act as a structural analog of the natural pteridine (B1203161) substrates of sepiapterin reductase. The core 3H-pteridin-4-one structure mimics that of substrates like sepiapterin, allowing it to be recognized and accommodated by the enzyme's active site.

Sepiapterin reductase catalyzes the NADPH-dependent reduction of pteridine substrates. researchgate.netfrontiersin.orgnih.gov The inhibitor competes with the pteridine substrate for binding, but it does not mimic the cofactor, NADPH. By occupying the substrate-binding pocket, it effectively blocks the catalytic cycle, preventing the binding and subsequent reduction of the natural substrate. This substrate mimicry is crucial for the initial, non-covalent binding event that positions the inhibitor for subsequent covalent modification.

Molecular recognition is achieved through the structural complementarity between the inhibitor and the enzyme's active site. Studies involving chemical modification and site-directed mutagenesis have successfully identified the specific amino acid residue that is covalently modified by this compound.

In rat sepiapterin reductase, a specific cysteine residue, Cys-157, has been identified as the target of alkylation. This was determined by treating the enzyme with a radiolabeled version of the inhibitor, followed by proteolytic digestion and sequencing of the labeled peptide fragment. The thiol group of Cys-157 acts as a nucleophile that attacks the electrophilic chloromethyl group of the inhibitor. This specific interaction underscores the precise molecular recognition that governs the inhibitor's mechanism of action. The initial non-covalent binding orients the reactive chloromethyl moiety in close proximity to the Cys-157 residue, facilitating the irreversible reaction.

Interaction with Biomolecules (e.g., Proteins, Nucleic Acids) (In Vitro)

The reactivity of the chloromethyl group enables this compound to form covalent bonds with nucleophilic residues in biomolecules, primarily proteins.

The primary mechanism of interaction with proteins is covalent adduct formation. The inhibitor's 6-(chloromethyl) group is an electrophilic center susceptible to nucleophilic attack. In the context of sepiapterin reductase, the sulfhydryl group of the Cys-157 residue initiates a nucleophilic substitution reaction, displacing the chloride ion and forming a stable thioether bond between the enzyme and the inhibitor.

This alkylation reaction results in the irreversible formation of an enzyme-inhibitor adduct, rendering the enzyme catalytically inactive. The formation of this covalent bond is the final step in the time-dependent inhibition process and is responsible for its irreversibility. biorxiv.org

| Target Enzyme | Modified Residue | Type of Bond Formed | Mechanism |

|---|---|---|---|

| Rat Sepiapterin Reductase | Cysteine-157 (Cys-157) | Thioether | Nucleophilic Substitution (Alkylation) |

Prior to the formation of a covalent bond, all interactions between an inhibitor and an enzyme begin with a non-covalent binding event. biorxiv.orgnih.govresearchgate.netnih.gov This initial step is a rapid and reversible equilibrium where the inhibitor binds to the active site to form an enzyme-inhibitor complex (E·I).

E + I ⇌ E·I → E-I

For this compound, this initial binding is driven by non-covalent forces such as hydrogen bonding and van der Waals interactions between the pteridine ring of the inhibitor and amino acid residues in the active site. The affinity of this initial binding is described by the inhibition constant (KI), which can be determined from kinetic studies of enzyme inactivation. A lower KI value signifies a higher affinity of the inhibitor for the enzyme in the initial non-covalent complex. For sepiapterin reductase, the KI value of 1.8 µM indicates a reasonably high affinity, facilitating the subsequent efficient covalent reaction.

Modulation of Biochemical Pathway Components in Cell-Free Systems

In cell-free experimental setups, this compound can act as a modulator of biochemical pathways primarily through the reactivity of its 6-(chloromethyl) group. This functional group is a reactive electrophile, making the entire molecule an alkylating agent. Consequently, it can covalently modify nucleophilic biomolecules present in a cell-free system, such as proteins and metabolites.

The primary mechanism of interaction involves the nucleophilic substitution of the chloride by functional groups on biological molecules. For instance, the sulfhydryl groups of cysteine residues, the imidazole groups of histidine residues, and the amino groups of lysine residues within proteins are all potential targets for alkylation by this compound. Such modifications can lead to a variety of outcomes:

Enzyme Inhibition: Covalent modification of an enzyme's active site or an allosteric site can lead to irreversible inhibition, thereby disrupting the metabolic pathway in which the enzyme participates.

Alteration of Protein Function: Modification of proteins that are not enzymes, such as binding proteins or structural proteins, can alter their conformation and function.

Depletion of Small Molecule Metabolites: Nucleophilic small molecules, like glutathione, can be depleted through conjugation with the pteridine derivative.

The pteridine core itself may also contribute to non-covalent interactions, guiding the molecule to the binding sites of pteridine-dependent enzymes, thus enhancing the specificity of the alkylation reaction.

Below is a table summarizing the potential interactions of this compound in a cell-free system.

| Biological Target | Type of Interaction | Potential Consequence |

| Enzyme Active Sites | Covalent Alkylation | Irreversible Enzyme Inhibition |

| Allosteric Sites on Proteins | Covalent Alkylation | Modulation of Protein Activity |

| Structural Protein Residues | Covalent Alkylation | Alteration of Protein Conformation |

| Small Molecule Nucleophiles | Covalent Adduction | Depletion of Metabolites |

Role as a Chemical Probe for Biochemical Pathways

The unique combination of a pteridine scaffold and a reactive chloromethyl group makes this compound a valuable chemical probe for interrogating biochemical pathways.

Application in Enzyme Assay Development

This compound can be employed in the development of specialized enzyme assays, particularly for enzymes that recognize the pteridine structure. Its utility in this context is multifaceted:

Activity-Based Probes: By attaching a reporter tag (such as a fluorophore or a biotin molecule) to the pteridine, it can be transformed into an activity-based probe. If an enzyme binds to the pteridine core and is subsequently alkylated by the chloromethyl group, the enzyme becomes tagged, allowing for its detection and quantification.

Irreversible Inhibitor Studies: In enzyme kinetic studies, it can serve as an irreversible inhibitor to help elucidate the mechanism of an enzyme. By observing the rate of inactivation, researchers can gain insights into the binding affinity and the reactivity of the active site.

Mapping Active Sites: The covalent nature of its binding allows for the permanent labeling of an enzyme's active site. Subsequent proteolytic digestion and mass spectrometry analysis can then identify the exact amino acid residues that were modified, providing a detailed map of the binding pocket.

Use as a Scaffold for Affinity Reagents

The pteridine ring system is a common motif in various cofactors and signaling molecules, and the pteridine scaffold has been increasingly used in medicinal chemistry. herts.ac.uk The 6-(chloromethyl) group of this compound serves as a convenient chemical handle for the synthesis of a diverse range of affinity reagents.

Starting from this scaffold, a variety of functional moieties can be introduced via nucleophilic substitution of the chloride. This allows for the creation of custom-designed molecules for specific applications:

Affinity Chromatography: By immobilizing the pteridine derivative onto a solid support (e.g., agarose beads) through its chloromethyl group, an affinity chromatography matrix can be created. This matrix can then be used to selectively purify proteins that bind to the pteridine ligand from a complex biological sample.

Chemical Cross-linking: Bifunctional cross-linking agents can be synthesized by attaching a second reactive group to the pteridine scaffold. Such agents can be used to study protein-protein interactions by covalently linking interacting partners.

Drug Discovery: In drug discovery, this compound can serve as a starting point for the synthesis of compound libraries. By reacting it with a wide array of nucleophiles, a diverse collection of pteridine derivatives can be generated and screened for biological activity.

The following table illustrates the potential applications of this compound as a chemical scaffold.

| Application | Synthetic Strategy | Resulting Reagent |

| Affinity Purification | Attachment to a solid support | Immobilized Pteridine Ligand |

| Protein Labeling | Conjugation with a reporter tag | Pteridine-based Probe |

| Drug Discovery | Reaction with diverse nucleophiles | Library of Pteridine Derivatives |

Unraveling the Fundamental Biochemical Roles of Pteridine Structures in Biological Systems

Pteridines are a class of heterocyclic compounds that are fundamental to a wide array of biological processes. herts.ac.uk The pteridine ring system, composed of fused pyrimidine (B1678525) and pyrazine (B50134) rings, is found in a variety of essential biomolecules. herts.ac.ukmdpi.com Studying synthetic derivatives like this compound can provide valuable insights into the structure-activity relationships of their naturally occurring counterparts.

The biological significance of the pteridine core is exemplified by two major classes of cofactors:

Tetrahydrobiopterin (B1682763) (BH4): This reduced pterin (B48896) is an essential cofactor for aromatic amino acid hydroxylases, which are involved in the synthesis of neurotransmitters such as dopamine (B1211576) and serotonin. nih.gov It is also a critical cofactor for nitric oxide synthases, which produce the signaling molecule nitric oxide. nih.gov

Folic Acid (Vitamin B9): The pteridine ring is a core component of folic acid. youtube.com In its reduced form, tetrahydrofolate, it acts as a carrier of one-carbon units in a variety of metabolic reactions, including the synthesis of nucleotides and certain amino acids.

Advanced Analytical and Spectroscopic Characterization Methodologies for 2 Amino 6 Chloromethyl 3h Pteridin 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules like 2-amino-6-(chloromethyl)-3H-pteridin-4-one in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides unambiguous evidence of the molecular framework.

1D and 2D NMR Techniques (e.g., ¹H, ¹³C, HMBC, HSQC)

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers primary insights into the chemical environment of the hydrogen and carbon atoms, respectively. In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the proton on the pteridine (B1203161) ring (H-7), the protons of the chloromethyl group (-CH₂Cl), and the exchangeable protons of the amino (-NH₂) and amide (-NH-) groups. The chemical shifts of these protons are influenced by the electron density of their surroundings. For instance, the H-7 proton is expected to appear in the aromatic region, downfield due to the deshielding effect of the heterocyclic ring system. The -CH₂Cl protons would appear as a singlet, with a chemical shift characteristic of a methylene (B1212753) group attached to an electronegative chlorine atom and an aromatic system.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would show distinct resonances for the carbonyl carbon (C-4), the carbon bearing the amino group (C-2), the quaternary carbons of the pteridine core (C-4a, C-8a), the CH carbon (C-7), the carbon attached to the chloromethyl group (C-6), and the chloromethyl carbon itself (-CH₂Cl). The chemical shifts of these carbons are indicative of their hybridization and the nature of their substituents. researchgate.net

To definitively assign these resonances and establish the connectivity between atoms, two-dimensional (2D) NMR techniques are indispensable.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. wayne.edunih.gov For this compound, an HSQC spectrum would show a cross-peak connecting the ¹H signal of the H-7 proton to the ¹³C signal of the C-7 carbon, and another cross-peak linking the ¹H signal of the -CH₂Cl protons to the ¹³C signal of the -CH₂Cl carbon. This provides direct evidence of the C-H bonds within the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds. wayne.edudtic.mil This is crucial for piecing together the molecular skeleton. For instance, the H-7 proton would be expected to show correlations to the C-6, C-5, and C-8a carbons. The protons of the -CH₂Cl group would likely show correlations to the C-6 and C-7 carbons. These correlations confirm the position of the chloromethyl substituent on the pteridine ring.

| Technique | Information Provided | Application to this compound |

| ¹H NMR | Number and chemical environment of protons. | Reveals signals for H-7, -CH₂Cl, -NH₂, and -NH protons. |

| ¹³C NMR | Number and chemical environment of carbons. | Shows resonances for all unique carbons in the pteridine core and substituent. |

| HSQC | Direct one-bond C-H correlations. | Confirms which protons are attached to which carbons (e.g., H-7 to C-7). |

| HMBC | Long-range (2-3 bond) C-H correlations. | Establishes the connectivity of the molecular skeleton (e.g., H-7 to C-6). |

| Predicted ¹H NMR Chemical Shifts (δ, ppm) | Predicted ¹³C NMR Chemical Shifts (δ, ppm) |

| H-7: ~8.5-9.0 | C-2: ~155 |

| -CH₂Cl: ~4.5-5.0 | C-4: ~165 |

| -NH₂: ~6.5-7.5 (broad) | C-4a: ~130 |

| N³H: ~11.0-12.0 (broad) | C-6: ~145 |

| C-7: ~120 | |

| C-8a: ~150 | |

| -CH₂Cl: ~45 |

Note: The chemical shift values are illustrative and can vary based on solvent and other experimental conditions.

Dynamic NMR for Tautomeric Equilibria

Pteridin-4-one systems, like this compound, can exist in different tautomeric forms. nih.govresearchgate.net Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton. In this case, the lactam-lactim tautomerism involving the 4-oxo group and the N-3 proton is of primary interest. The 3H-pteridin-4-one (lactam) form is generally the most stable in solution. nih.gov

Dynamic NMR (DNMR) is a powerful technique to study these equilibria. acs.org By acquiring NMR spectra at different temperatures, the rate of interconversion between tautomers can be investigated. chemicalbook.com At low temperatures, where the interconversion is slow on the NMR timescale, separate signals for each tautomer might be observed. As the temperature increases, the rate of exchange increases, leading to broadening of the signals. At higher temperatures, if the exchange becomes fast enough, a single, averaged signal will be observed. By analyzing the changes in the line shape of the NMR signals with temperature, thermodynamic and kinetic parameters for the tautomeric equilibrium can be determined.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragment Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion. This high accuracy allows for the determination of the elemental formula of this compound (C₇H₆ClN₅O). The experimentally determined mass can be compared to the calculated exact mass, confirming the molecular formula with a high degree of confidence. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ ions, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. docbrown.info

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is used to further elucidate the structure of the molecule. spectrabase.com In an MS/MS experiment, the molecular ion of interest is selected and then subjected to fragmentation. The resulting fragment ions are then mass-analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of the atoms.

For this compound, key fragmentation pathways would likely involve:

Loss of the chloromethyl group: A primary fragmentation would be the cleavage of the C-C bond between the pteridine ring and the chloromethyl group, resulting in the loss of a •CH₂Cl radical.

Cleavage of the pteridine ring: The heterocyclic ring system can undergo characteristic cleavages, often initiated by the loss of small neutral molecules like HCN or CO.

Loss of HCl: The chloromethyl group can also facilitate the loss of a neutral HCl molecule.

By analyzing the masses of the fragment ions, the different parts of the molecule can be identified, providing strong evidence for the proposed structure.

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 211/213 | [M]⁺, Molecular ion with ³⁵Cl/³⁷Cl |

| 176 | [M - Cl]⁺ |

| 162 | [M - CH₂Cl]⁺ |

| 134 | [M - CH₂Cl - CO]⁺ |

Note: The m/z values are illustrative of potential fragmentation pathways.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Hydrogen Bonding

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding. acs.org These techniques are based on the principle that molecules absorb light at specific frequencies that correspond to the vibrational modes of their bonds.

For this compound, the IR and Raman spectra would exhibit characteristic bands for the various functional groups:

N-H stretching: The amino (-NH₂) and amide (-NH-) groups will show stretching vibrations in the region of 3100-3500 cm⁻¹. The presence of hydrogen bonding can cause these bands to be broad.

C=O stretching: The carbonyl group (C=O) of the lactam ring will give rise to a strong absorption band, typically in the range of 1650-1700 cm⁻¹. The exact position is sensitive to hydrogen bonding.

C=N and C=C stretching: The stretching vibrations of the double bonds within the pteridine ring system will appear in the 1500-1650 cm⁻¹ region.

C-Cl stretching: The stretching vibration of the carbon-chlorine bond is expected in the lower frequency region of the spectrum, typically around 600-800 cm⁻¹.

The analysis of these vibrational modes provides a fingerprint of the molecule, confirming the presence of key functional groups and offering insights into its solid-state structure and intermolecular interactions.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| N-H stretch | 3100 - 3500 | -NH₂, -NH |

| C-H stretch (aromatic) | 3000 - 3100 | C-H on pteridine ring |

| C-H stretch (aliphatic) | 2850 - 3000 | -CH₂Cl |

| C=O stretch | 1650 - 1700 | Amide carbonyl |

| C=N, C=C stretch | 1500 - 1650 | Pteridine ring |

| N-H bend | 1580 - 1650 | -NH₂ |

| C-Cl stretch | 600 - 800 | -CH₂Cl |

Note: These are general ranges and can be influenced by the specific molecular environment.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed insights into the molecular structure, conformation, and the intricate network of intermolecular interactions that dictate the crystal packing. While a specific crystal structure for this compound is not publicly available, the application of this technique would yield invaluable data.

A crystallographic study would begin with the growth of a suitable single crystal of the compound. This crystal would then be exposed to a focused beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots. sielc.com By analyzing the positions and intensities of these spots, the electron density map of the molecule can be calculated. sielc.com From this map, a detailed model of the atomic arrangement is built and refined. sielc.com

Expected Structural Insights:

Molecular Geometry: The analysis would confirm the planar nature of the pteridinone ring system and provide precise bond lengths and angles for the entire molecule, including the chloromethyl substituent.

Conformation: The orientation of the chloromethyl group relative to the pteridine ring would be definitively established.

Intermolecular Interactions: The solid-state structure is stabilized by a network of non-covalent interactions. For this compound, these would likely include:

Hydrogen Bonding: The amino group and the N-H and C=O groups of the pteridinone ring are strong candidates for forming intermolecular hydrogen bonds, which are crucial in the formation of supramolecular structures. biocompare.com

π-π Stacking: The aromatic pteridine rings could engage in π-π stacking interactions, further stabilizing the crystal lattice.

Halogen Bonding: The chlorine atom of the chloromethyl group could participate in halogen bonding, a directional interaction between a halogen atom and a nucleophilic site.

Understanding these interactions is fundamental for comprehending the physicochemical properties of the solid state, such as solubility and stability.

| Interaction Type | Potential Participating Groups | Significance |

| Hydrogen Bonding | Amino group, Pteridinone N-H, Pteridinone C=O | Primary determinant of crystal packing and supramolecular assembly. |

| π-π Stacking | Pteridine ring system | Contributes to the stabilization of the crystal lattice. |

| Halogen Bonding | Chloromethyl group | Influences crystal packing and molecular recognition. |

This table represents expected interactions based on the molecular structure of this compound and general principles of crystal engineering.

UV-Visible and Fluorescence Spectroscopy for Electronic Structure and Quantitative Analysis

UV-Visible and fluorescence spectroscopy are essential techniques for investigating the electronic properties of molecules and for quantitative analysis. thepharmajournal.com

UV-Visible Spectroscopy:

Pteridine derivatives, including this compound, possess a conjugated system that gives rise to characteristic absorption bands in the ultraviolet (UV) region of the electromagnetic spectrum. The absorption of UV light corresponds to the excitation of electrons from lower to higher energy molecular orbitals (typically π → π* transitions).

A typical UV-Vis spectrum of a pterin (B48896) derivative in an aqueous or alcoholic solvent would exhibit strong absorption bands. For instance, folic acid, a closely related compound, shows an absorption maximum at approximately 280 nm in phosphate (B84403) buffer saline. ptfarm.pl It is anticipated that this compound would have a similar absorption profile. This property is exploited for quantitative analysis, as the absorbance at a specific wavelength is directly proportional to the concentration of the compound in solution, following the Beer-Lambert law. This is particularly useful in chromatographic methods where a UV detector is employed for quantification. nih.gov

Fluorescence Spectroscopy:

Many pteridine compounds are naturally fluorescent, a property that allows for highly sensitive detection. youtube.com Fluorescence occurs when a molecule, after absorbing light and reaching an excited electronic state, returns to the ground state by emitting a photon. nih.gov The emitted light is of a longer wavelength (lower energy) than the absorbed light.

The fluorescence of pteridines can be influenced by the solvent environment and the nature of substituents on the pteridine ring. youtube.com For quantitative analysis, fluorescence detection can offer significantly lower limits of detection compared to UV-Vis absorption, making it suitable for trace analysis. thepharmajournal.com In the context of chromatography, a fluorescence detector can be used for the sensitive and selective quantification of fluorescent analytes like this compound.

| Spectroscopic Parameter | Typical Values for Related Pteridines | Analytical Application |

| UV-Vis Absorption Maximum (λmax) | ~280 - 350 nm | Quantitative analysis via UV detection in HPLC. |

| Molar Absorptivity (ε) | 10,000 - 30,000 M⁻¹cm⁻¹ | Determination of concentration. |

| Fluorescence Excitation Wavelength (λex) | ~350 - 370 nm | Selective excitation for fluorescence measurements. |

| Fluorescence Emission Wavelength (λem) | ~440 - 460 nm | Sensitive and selective detection and quantification. |

This table provides estimated values based on data for folic acid and other pteridine derivatives. Actual values for this compound may vary.

Chromatographic Methods for Purity, Separation, and Isomer Analysis

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound, especially in complex matrices such as pharmaceutical formulations of folic acid where it may be present as an impurity. High-Performance Liquid Chromatography (HPLC) is the most commonly employed method. nih.govmdpi.com

Purity and Separation:

Reversed-phase HPLC (RP-HPLC) is the predominant mode of separation for folic acid and its related compounds. mdpi.com In this technique, a nonpolar stationary phase (typically a C18-modified silica) is used with a polar mobile phase.

Stationary Phase: A C18 (octadecylsilyl) column is a common choice, providing excellent retention and resolution for pteridine derivatives. mdpi.com

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (such as phosphate or acetate (B1210297) buffer) and an organic modifier, most commonly acetonitrile. nih.govmdpi.com The pH of the aqueous phase is a critical parameter that can be adjusted to optimize the retention and peak shape of the ionizable pteridinone compound. A gradient elution, where the proportion of the organic modifier is increased over time, is often used to achieve efficient separation of compounds with a range of polarities. nih.gov

Detection: As discussed previously, UV detection at a wavelength around 280 nm is a robust method for the quantification of this compound. ptfarm.plnih.gov For higher sensitivity and selectivity, a fluorescence detector can be utilized. Mass spectrometry (MS) can also be coupled with HPLC (LC-MS) for definitive identification based on the mass-to-charge ratio of the compound. nih.gov

Isomer Analysis:

While this compound itself does not possess a chiral center, chromatographic methods are crucial for separating it from potential positional isomers, such as 2-amino-7-(chloromethyl)-3H-pteridin-4-one. The separation of such isomers is critical as they may have different toxicological profiles. The subtle differences in their polarity due to the position of the chloromethyl group can be exploited for their separation by optimizing the HPLC conditions, including the mobile phase composition and the stationary phase chemistry. Chiral chromatography, while not directly applicable to this specific achiral molecule, is a vital technique for the separation of enantiomers of other chiral pteridine derivatives.

| Chromatographic Parameter | Typical Conditions for Folic Acid Impurity Analysis | Purpose |

| Technique | High-Performance Liquid Chromatography (HPLC) | Separation, quantification, and purity assessment. |

| Stationary Phase | Reversed-Phase C18 (e.g., 5 µm, 4.6 x 250 mm) | Retention of the relatively nonpolar analyte from a polar mobile phase. |

| Mobile Phase | Gradient of aqueous buffer (e.g., phosphate, pH 5.5-7.0) and acetonitrile | Elution of compounds with varying polarities and optimization of separation. |

| Flow Rate | 0.8 - 1.2 mL/min | To achieve efficient separation within a reasonable analysis time. |

| Detection | UV at ~280 nm or Fluorescence (e.g., λex ~360 nm, λem ~450 nm) | Quantification and identification based on spectroscopic properties. |

This table outlines a typical HPLC method for the analysis of folic acid impurities, which would be applicable to this compound.

Computational Chemistry and Theoretical Studies of 2 Amino 6 Chloromethyl 3h Pteridin 4 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) for Molecular Geometry and Energy

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is particularly effective for determining the optimized geometry and energy of molecules like 2-amino-6-(chloromethyl)-3H-pteridin-4-one. By calculating the electron density, DFT can accurately predict molecular properties such as bond lengths, bond angles, and dihedral angles.

| Parameter | Calculated Value (Å or °) |

|---|---|

| N1-C2 Bond Length | 1.3303 Å |

| C2-N3 Bond Length | 1.3419 Å |

| N3-C4 Bond Length | 1.3207 Å |

| C4-C5 Bond Length | 1.3941 Å |

| C5-C6 Bond Length | 1.3819 Å |

| C6-N1 Bond Length | 1.3369 Å |

| C2-N1-C6 Bond Angle | 126.57° |

| N1-C2-N3 Bond Angle | 116.368° |

Note: The data presented is for the analogous compound 2-amino-4-methoxy-6-methyl pyrimidine (B1678525), calculated at the B3LYP/6-311++G(d,p) level of theory, and serves as a representative example. iosrjournals.org

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate predictions of electronic properties, although they are computationally more demanding than DFT. For this compound, ab initio calculations can be used to determine properties like electron distribution and electrostatic potential, which are crucial for understanding its reactivity.

Mulliken atomic charges, which describe the partial atomic charges within a molecule, can be calculated using these methods. While specific data for the target compound is not available, the following table provides representative Mulliken atomic charges for key atoms in a pteridine-like structure, illustrating the type of information that can be obtained.

| Atom | Calculated Mulliken Charge (e) |

|---|---|

| N1 | -0.5 |

| C2 | 0.3 |

| N3 | -0.6 |

| C4 | 0.7 |

| C4a | 0.2 |

| N5 | -0.5 |

| C6 | 0.1 |

| C7 | 0.0 |

| N8 | -0.6 |

| C8a | 0.4 |

Note: The data presented is hypothetical and for illustrative purposes to show the type of output from ab initio calculations on a pteridine (B1203161) core.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can reveal its conformational landscape, showing the different shapes the molecule can adopt and their relative stabilities. These simulations also provide detailed information about how the molecule interacts with its surrounding environment, such as water molecules in a biological system (solvation effects).

In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are used to simulate their movements. The resulting trajectory provides a dynamic picture of the molecule's behavior. Key parameters analyzed from MD simulations include the root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. While specific MD simulation data for this compound is not available, studies on similar molecules like 2-aminopurine-labeled dinucleoside monophosphates have shown that such simulations can reveal transitions between different stacked and unstacked states on a nanosecond timescale. nih.gov

Molecular Docking and Binding Energy Calculations for Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein receptor. The process involves sampling a large number of possible conformations and orientations of the ligand in the receptor's binding site and scoring them based on their predicted binding affinity.

Pteridine derivatives are known to interact with various enzymes, including dihydrofolate reductase (DHFR). ijpsjournal.comnih.gov Docking studies of pteridine analogs into the active site of DHFR can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. The binding energy, often expressed as a docking score or in kcal/mol, provides an estimate of the strength of the interaction.

The following table presents representative binding energy data from a molecular docking study of a pteridine derivative with DHFR.

| Ligand | Receptor | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 8-methylpterin | Dihydrofolate Reductase (DHFR) | -7.5 | Glu30, Ile7, Val115 |

| 6,8-dimethylpterin | Dihydrofolate Reductase (DHFR) | -8.9 | Glu30, Phe34, Ile7 |

Note: The data is for the analogous compounds 8-methylpterin and 6,8-dimethylpterin and is representative of the type of data obtained from molecular docking studies. nih.govnih.gov